N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C23H19N5O2 and its molecular weight is 397.438. The purity is usually 95%.
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Scientific Research Applications
Plant Physiology and Ethylene Biosynthesis
A study by Sun et al. (2017) explored the use of pyrazinamide (PZA) and its derivatives as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. They found that PZA is converted to pyrazinecarboxylic acid (POA) in plant cells, which suppresses the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme catalyzing the final step of ethylene formation. This suggests a promising application for PZA and its derivatives in regulating plant metabolism and potentially reducing postharvest loss by inhibiting ethylene biosynthesis (Sun et al., 2017).
Antimicrobial Activity
Jyothi and Madhavi (2019) reported the green synthesis and antimicrobial activity of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives. These compounds were synthesized via a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with different aliphatic/aromatic amines. Some of these compounds exhibited promising antimicrobial activity, showcasing their potential as antimicrobial agents (Jyothi & Madhavi, 2019).
Synthetic Methodologies and Chemical Properties
The study of Liu and Kodadek (2009) on pyrrole-imidazole (Py-Im) polyamides revealed how the size and linker affect the cellular permeability of these compounds. They found that the conventional beta-alanine-3,3'-diamino-N-methyldipropylamine (betaDa) linker limited cellular permeability, while a short ethylene diamine (Et) linker displayed high cellular permeability. This work contributes to the understanding of how to enhance the delivery of polyamides into cells, which is crucial for their use in targeting specific DNA sequences (Liu & Kodadek, 2009).
Potential Pharmacological Applications
The synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers (P-CABs) by Palmer et al. (2007) demonstrate the pharmacological potential of imidazo[1,2-a]pyridine derivatives. These compounds showed excellent physicochemical and pharmacological properties, representing interesting candidates for further development as P-CABs. This highlights the therapeutic potential of such derivatives in treating conditions that require the inhibition of gastric acid secretion (Palmer et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffolds have shown a wide range of biological activities .
Mode of Action
It is known that the compound interacts with its targets, but the specific changes resulting from this interaction are yet to be determined .
Biochemical Pathways
It is known that similar compounds have exhibited various biological activities, suggesting that multiple pathways could be affected .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that the compound could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide .
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c29-23(27-12-14-28-13-11-26-22(28)18-15-24-9-10-25-18)21-16-5-1-3-7-19(16)30-20-8-4-2-6-17(20)21/h1-11,13,15,21H,12,14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNWZVBNHARYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CN=C4C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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